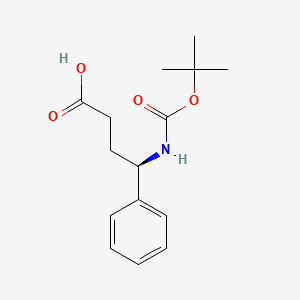![molecular formula C13H8ClF3N2 B6592261 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline CAS No. 1845706-37-7](/img/structure/B6592261.png)
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline
説明
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. This compound is a member of the quinazoline family of compounds and has shown promising results in various biological studies. In
作用機序
The exact mechanism of action of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline in lab experiments is its potential applications in cancer research and neurological disorder research. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its applications in certain studies.
将来の方向性
There are several future directions for the study of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which may limit its applications in certain studies.
Conclusion:
In conclusion, 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in cancer research and neurological disorder research. While further studies are needed to fully understand the mechanism of action of this compound and its potential applications, the future looks promising for the study of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline.
合成法
The synthesis of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzoic acid with trifluoromethylamine in the presence of a reducing agent. The resulting product is then subjected to a series of reactions involving cyclization and reduction to obtain the final product.
科学的研究の応用
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline has shown potential applications in various scientific research studies. One of the main areas of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
2-chloro-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2/c14-12-18-10-8-4-2-1-3-7(8)5-6-9(10)11(19-12)13(15,16)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTYWVZZNLCQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177512 | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline | |
CAS RN |
1845706-37-7 | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)
![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)

![Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B6592204.png)




![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)
![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)